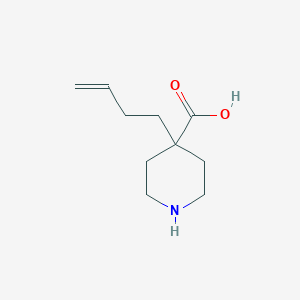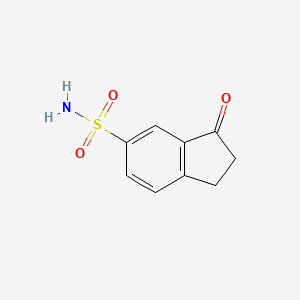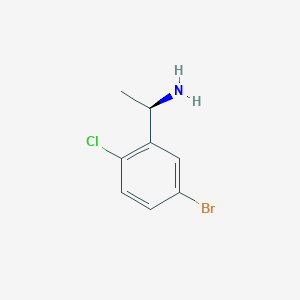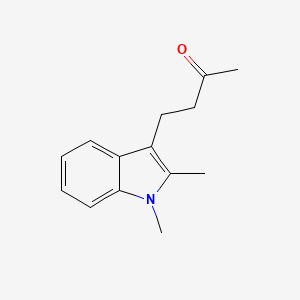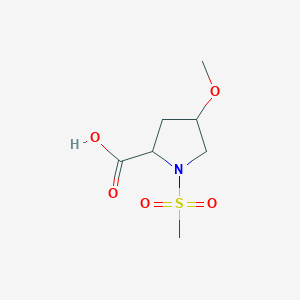![molecular formula C12H14Cl2N2O B13542166 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a phenyl group through an oxy linkage, with a methanamine group further attached to the phenyl ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound .
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: The initial step involves the reaction of pyridine with a suitable halogenated phenol to form the pyridin-2-yloxy intermediate.
Attachment of the Methanamine Group: The intermediate is then reacted with a methanamine derivative under controlled conditions to attach the methanamine group to the phenyl ring.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride can be compared with similar compounds such as:
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position on the phenyl ring.
N-methyl-1-(pyridin-2-yl)methanamine: This compound features a methyl group attached to the methanamine group instead of the pyridin-2-yloxy group
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14Cl2N2O |
|---|---|
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
(2-pyridin-2-yloxyphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H |
InChI-Schlüssel |
VTKIQNBMTOIAKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

